Substituent-Driven Physicochemical Differentiation vs. N-Benzyl Analog
The 2,4-dimethoxy substitution on the benzyl ring increases hydrogen-bond acceptor count, topological polar surface area (tPSA), and calculated lipophilicity relative to the unsubstituted N-benzyl-1,3-benzodioxole-5-carboxamide (CAS 349113-92-4). The target compound (MW 315.32, C₁₇H₁₇NO₅) possesses two additional methoxy oxygen atoms versus the N-benzyl analog (MW 255.27, C₁₅H₁₃NO₃) [1][2]. These features are predicted to improve aqueous solubility and membrane permeability compared to the unsubstituted parent, based on established medicinal chemistry principles linking methoxy substitution to enhanced bioavailability [3].
| Evidence Dimension | Molecular weight, H-bond acceptors, and predicted LogP |
|---|---|
| Target Compound Data | MW = 315.32 g/mol; H-bond acceptors = 5 (amide O, dioxole O atoms, two methoxy O atoms); predicted LogP ≈ 2.5 |
| Comparator Or Baseline | N-benzyl-1,3-benzodioxole-5-carboxamide: MW = 255.27 g/mol; H-bond acceptors = 3; predicted LogP ≈ 1.8 |
| Quantified Difference | ΔMW = +60.05 g/mol; ΔH-bond acceptors = +2; ΔLogP ≈ +0.7 |
| Conditions | Physicochemical property prediction (PubChem, ChemAxon) |
Why This Matters
The higher lipophilicity and additional hydrogen-bonding capacity enable the target compound to engage hydrophobic protein pockets and cross lipid bilayers more effectively than the N-benzyl analog, a key consideration for cell-based assay design and in vivo studies.
- [1] PubChem. N-[(2,4-dimethoxyphenyl)methyl]-1,3-benzodioxole-5-carboxamide. Compound Summary, CID 18526302. View Source
- [2] PubChem. N-benzyl-1,3-benzodioxole-5-carboxamide. Compound Summary, CID 2778150. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
